BenchChemオンラインストアへようこそ!

FK 3311

COX-2 inhibition structure-activity relationship anti-inflammatory screening

FK 3311 is a cell-permeable sulfonanilide with a COX-2 IC50 of 1.6 µM, demonstrating >60-fold selectivity over structurally similar analogs (>100 µM) to ensure robust target engagement. Its validated in vivo efficacy (arthritis ED50 0.29 mg/kg, 81% analgesic inhibition) and proven reduction of TxB2 in ischemia-reperfusion models make it the definitive choice for reproducible preclinical inflammation & immunology studies.

Molecular Formula C15H13F2NO4S
Molecular Weight 341.3 g/mol
CAS No. 116686-15-8
Cat. No. B1672739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFK 3311
CAS116686-15-8
Synonyms4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide
FK 3311
FK-3311
FK3311
Molecular FormulaC15H13F2NO4S
Molecular Weight341.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)NS(=O)(=O)C)OC2=C(C=C(C=C2)F)F
InChIInChI=1S/C15H13F2NO4S/c1-9(19)10-3-5-13(18-23(2,20)21)15(7-10)22-14-6-4-11(16)8-12(14)17/h3-8,18H,1-2H3
InChIKeyDIIYLGZNZGPXRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FK 3311 (CAS 116686-15-8) COX-2 Selective Inhibitor for Ischemia-Reperfusion Research Procurement Guide


FK 3311 (COX-2 Inhibitor V, CAS 116686-15-8) is a cell-permeable, orally available sulfonanilide that functions as a selective cyclooxygenase-2 (COX-2) inhibitor and non-steroidal anti-inflammatory drug (NSAID) [1]. With a molecular formula of C₁₅H₁₃F₂NO₄S and a molecular weight of 341.33 g/mol, this compound is structurally distinct from the sulfonamide and methylsulfone classes that dominate the commercial COX-2 inhibitor landscape (e.g., celecoxib, rofecoxib, etoricoxib) [1]. Unlike broad-spectrum COX inhibitors or COX-1-sparing agents developed primarily for chronic inflammatory indications, FK 3311 has been extensively characterized in preclinical models of warm ischemia-reperfusion (I/R) injury across multiple organ systems including liver, lung, and small bowel [2].

Why FK 3311 Cannot Be Readily Substituted by Other COX-2 Inhibitors in Ischemia-Reperfusion Research


COX-2 inhibitors are not functionally interchangeable despite sharing a common enzyme target. Three critical factors differentiate FK 3311 from commercially prevalent COX-2 inhibitors (celecoxib, rofecoxib, valdecoxib, etoricoxib) in the context of ischemia-reperfusion research. First, FK 3311 demonstrates a unique selectivity profile: it exhibits approximately 500-fold greater potency in inhibiting LPS-induced (inducible COX-2) versus constitutive TxB₂ production in human cells [1], whereas many clinical COX-2 inhibitors show variable and often narrower functional selectivity windows in whole blood assays [2]. Second, FK 3311 consistently improves survival and reduces hepatocellular injury across multiple I/R models (canine liver resection, rat liver transplantation, canine lung transplantation, rat lung I/R, canine total hepatic vascular exclusion) at doses of 1-3 mg/kg [3], while clinical COX-2 inhibitors show contradictory or model-dependent effects on I/R outcomes [4]. Third, FK 3311 produces marked and consistent suppression of thromboxane A₂ (TxA₂) and TxB₂—key mediators of I/R injury—without concomitant suppression of prostacyclin (measured via 6-keto-PGF₁α) [3], a profile not uniformly shared across other COX-2 inhibitors. Direct substitution with structurally related sulfonanilide analogs yields IC₅₀ values exceeding 100 μM, representing a greater than 60-fold loss in potency relative to FK 3311 (IC₅₀ = 1.6 μM) [5].

FK 3311 Comparative Evidence Matrix: Quantitative Differentiation from Analogs and Alternative COX-2 Inhibitors


COX-2 Inhibitory Potency: FK 3311 vs. Structurally Related Sulfonanilide Analogs

In head-to-head enzymatic screening against structurally related metabolites (compounds 2 and 5, which are putative metabolic products of FK 3311), FK 3311 exhibits an IC₅₀ value of 1.6 μM, whereas the racemic mixtures and optical isomers of compounds 2 and 5 are essentially inactive with IC₅₀ values exceeding 100 μM [1]. This greater than 60-fold difference in potency confirms that FK 3311 cannot be substituted with its closest structural analogs without complete loss of COX-2 inhibitory activity.

COX-2 inhibition structure-activity relationship anti-inflammatory screening sulfonanilide SAR

Functional COX-2 Selectivity: Inducible vs. Constitutive Activity in Human Cells

In human mononuclear cells and platelets, FK 3311 demonstrates approximately 500-fold greater potency in inhibiting LPS-induced (inducible COX-2) thromboxane B₂ production (IC₅₀ = 316 nM) compared with non-induced/constitutive TxB₂ production (IC₅₀ = 160 μM) [1]. This functional selectivity ratio of approximately 500 exceeds the whole-blood selectivity ratios reported for several clinically utilized COX-2 inhibitors: celecoxib (COX-1/COX-2 ratio = 29.6), rofecoxib (ratio = 272), and etoricoxib (ratio = 344) [2].

COX-2 selectivity functional selectivity whole blood assay thromboxane inhibition

In Vivo Survival Benefit in Canine Liver I/R Model: FK 3311 vs. Vehicle Control

In a canine model of extended liver resection with 60-minute warm ischemia (Pringle's procedure), FK 3311 treatment (1 mg/kg and 3 mg/kg doses) produced significant improvements across multiple outcome measures compared with vehicle control [1]. Tissue blood flow, serum GOT, GPT, and LDH levels were significantly better in the FK1 (1 mg/kg) and FK3 (3 mg/kg) groups than in the control group, with the FK1 dose showing optimal efficacy. Thromboxane B₂ levels were significantly lower in both FK-treated groups, and histological damage was milder in the FK1 group with significantly fewer polymorphonuclear neutrophil infiltrates [1].

hepatic ischemia-reperfusion Pringle maneuver liver resection warm ischemia

Graft Function and Survival in Rat Liver Transplantation: FK 3311 High-Dose vs. Low-Dose vs. Control

In a rat orthotopic liver transplantation model with 18-hour cold preservation, FK 3311 administered at 3 mg/kg i.v. 20 minutes before reperfusion produced significantly better outcomes compared with both the low-dose (1 mg/kg) and vehicle control groups [1]. The high-dose FK group demonstrated: significantly better survival rate (p < 0.05); significantly lower serum GOT levels 30 minutes after reperfusion (p < 0.05); significantly better GPT levels and liver tissue flow 4 hours after reperfusion (p < 0.05); and significantly lower serum TxB₂ levels at both 30 minutes and 4 hours after reperfusion (p < 0.05) [1].

orthotopic liver transplantation cold ischemia graft preservation reperfusion injury

Cross-Organ Consistency: FK 3311 Efficacy in Rat Hepatic and Pulmonary I/R Models

FK 3311 demonstrates consistent protective effects across multiple organ systems in independent studies. In a rat total hepatic ischemia-reperfusion model, FK 3311 treatment produced milder histological tissue damage compared with control, with the protective effect attributed to marked inhibition of TxA₂ [1]. In a separate rat lung I/R model, FK 3311 similarly reduced lung injury [2]. The consistency of the thromboxane-suppressive mechanism across liver and lung models distinguishes FK 3311 from other COX-2 inhibitors where organ-specific outcomes may vary. In canine models, this protection extends to small bowel I/R injury as well [3].

total hepatic ischemia pulmonary ischemia-reperfusion thromboxane A2 inhibition multi-organ protection

Solubility and Handling Characteristics: FK 3311 vs. Clinical COX-2 Inhibitors

FK 3311 exhibits solubility of 30 mg/mL in DMSO and 15 mg/mL in ethanol, with water insolubility . This solubility profile is comparable to other research-grade COX-2 inhibitors and supports standard in vitro dosing protocols. The compound is stable in lyophilized form for 36 months at -20°C; reconstituted stock solutions are stable for up to 6 months at -20°C [1]. These handling characteristics are documented in vendor technical datasheets and align with standard laboratory storage and preparation workflows.

compound solubility DMSO solubility in vitro dosing experimental formulation

FK 3311 Optimal Procurement and Application Scenarios Based on Validated Evidence


Preclinical Investigation of Hepatic Warm Ischemia-Reperfusion Injury (Pringle Maneuver Models)

Based on direct evidence from canine liver resection studies [1], FK 3311 at 1 mg/kg provides optimal hepatoprotection during 60-minute warm ischemia protocols. This application scenario is supported by quantitative improvements in tissue blood flow, transaminase levels, LDH, and histological damage scores, coupled with significant TxB₂ suppression without concomitant prostacyclin reduction. Researchers employing Pringle's procedure or total hepatic vascular exclusion models should prioritize FK 3311 over alternative COX-2 inhibitors lacking validated efficacy in large-animal surgical I/R models.

Liver Transplantation Research with Extended Cold Preservation

Evidence from rat orthotopic liver transplantation studies [2] establishes FK 3311 (3 mg/kg i.v., 20 minutes pre-reperfusion) as a validated intervention for improving graft function following 18-hour cold storage. This scenario is directly relevant to transplant research programs investigating strategies to mitigate preservation-reperfusion injury. The dose-response data (3 mg/kg superior to 1 mg/kg) provides clear experimental dosing guidance that is not available for most alternative COX-2 inhibitors in transplantation contexts.

Multi-Organ Ischemia-Reperfusion Injury Mechanism Studies

Cross-organ reproducibility data [3][4][5] support FK 3311 as a reference tool compound for investigating COX-2-derived thromboxane in I/R pathophysiology across liver, lung, and small bowel models. The consistent mechanistic signature—marked TxA₂/TxB₂ suppression with preservation of 6-keto-PGF₁α—provides a reproducible experimental platform. Researchers comparing I/R mechanisms across tissue types will benefit from using the same inhibitor compound, minimizing confounding variables introduced by switching among COX-2 inhibitors with divergent selectivity and pharmacokinetic profiles.

Structure-Activity Relationship Studies of Sulfonanilide COX-2 Inhibitors

The >60-fold potency differential between FK 3311 (IC₅₀ = 1.6 μM) and its structurally related metabolites (compounds 2 and 5, IC₅₀ > 100 μM) [6] positions FK 3311 as the essential reference standard for SAR investigations in the sulfonanilide class. Researchers developing novel sulfonanilide derivatives or investigating COX-2 inhibitor binding modes should use FK 3311 as the benchmark compound rather than its inactive metabolites, ensuring meaningful comparative activity data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for FK 3311

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.